molecular formula C17H24N2O3S B2857278 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide CAS No. 1252405-53-0

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide

Cat. No. B2857278
CAS RN: 1252405-53-0
M. Wt: 336.45
InChI Key: SHWBHDZMTKLHQX-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide blocks the activation and proliferation of B-cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has also been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has been shown to have potent inhibitory effects on B-cell and T-cell signaling pathways, leading to inhibition of cell growth and proliferation. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has also shown good efficacy in preclinical studies, making it a promising candidate for clinical development. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide. One potential application is in combination therapy with other targeted agents or chemotherapy drugs for the treatment of cancer. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide may also have potential in the treatment of other autoimmune diseases beyond those that have been studied so far. Further preclinical studies are needed to evaluate the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide, and to identify potential biomarkers that can predict response to treatment. Clinical trials are also needed to evaluate the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide in humans.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-(4-methoxyphenoxy)ethyl chlorothioacetate to form the intermediate, which is then reacted with sodium hydride and chloroacetyl chloride to form the final product.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, including hematological malignancies such as acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(2)17(3,12-18)19-16(20)11-23-10-9-22-15-7-5-14(21-4)6-8-15/h5-8,13H,9-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWBHDZMTKLHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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